Mdatmc Mdatmc
Brand Name: Vulcanchem
CAS No.: 137778-06-4
VCID: VC21179525
InChI: InChI=1S/C21H21N5O8S2/c1-8(2)10-6-35-18-14(24-16(27)13(25-31-4)11-7-36-20(22)23-11)17(28)26(18)15(10)19(29)32-5-12-9(3)33-21(30)34-12/h7,14,18H,1,5-6H2,2-4H3,(H2,22,23)(H,24,27)/b25-13+/t14-,18-/m1/s1
SMILES: CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(=NOC)C4=CSC(=N4)N)C(=C)C
Molecular Formula: C21H21N5O8S2
Molecular Weight: 535.6 g/mol

Mdatmc

CAS No.: 137778-06-4

Cat. No.: VC21179525

Molecular Formula: C21H21N5O8S2

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

Mdatmc - 137778-06-4

Specification

CAS No. 137778-06-4
Molecular Formula C21H21N5O8S2
Molecular Weight 535.6 g/mol
IUPAC Name (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C21H21N5O8S2/c1-8(2)10-6-35-18-14(24-16(27)13(25-31-4)11-7-36-20(22)23-11)17(28)26(18)15(10)19(29)32-5-12-9(3)33-21(30)34-12/h7,14,18H,1,5-6H2,2-4H3,(H2,22,23)(H,24,27)/b25-13+/t14-,18-/m1/s1
Standard InChI Key KQGNEPPMEINCBV-NLYRJCHXSA-N
Isomeric SMILES CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=C)C
SMILES CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(=NOC)C4=CSC(=N4)N)C(=C)C
Canonical SMILES CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(=NOC)C4=CSC(=N4)N)C(=C)C

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